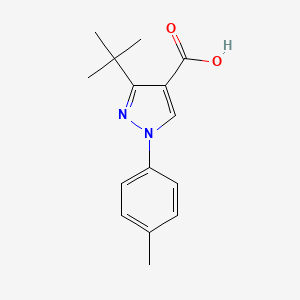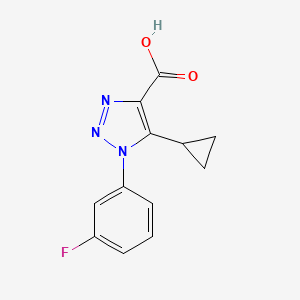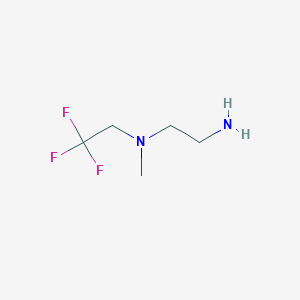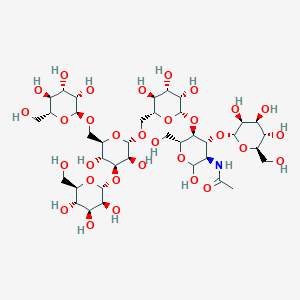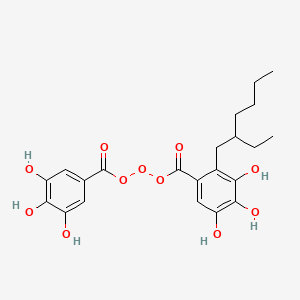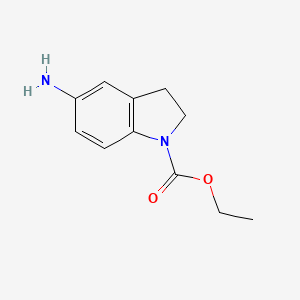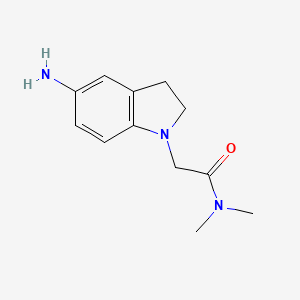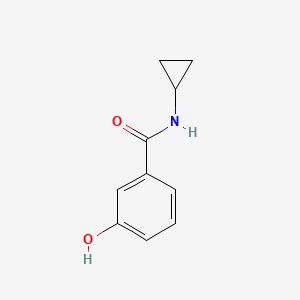![molecular formula C13H14ClNO2 B1517606 1-[5-(2-氯乙酰基)-2,3-二氢-1H-吲哚-1-基]丙-1-酮 CAS No. 1018660-58-6](/img/structure/B1517606.png)
1-[5-(2-氯乙酰基)-2,3-二氢-1H-吲哚-1-基]丙-1-酮
描述
1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
该化合物在蛋白质组学研究中用作蛋白质表征和修饰的试剂。 它与氨基的反应性使其适用于标记肽和蛋白质,这对于研究蛋白质结构、功能和相互作用至关重要 .
药物化学
在药物化学中,它用作合成潜在治疗剂的结构单元。 它的吲哚部分是许多药物中常见的结构成分,对该核心进行修饰可以导致新的具有药理活性的分子。 例如,它可用于合成已知吲哚类药物的类似物,这些类似物具有改善的疗效或减少的副作用 .
生物技术
该化合物在生物技术中用于酶抑制研究。 由于其结构与色氨酸相似,它可以作为利用色氨酸作为底物的酶的竞争性抑制剂,从而有助于理解酶机制和设计酶抑制剂 .
药理学
在药理学中,它用于药物发现和开发过程。 它可用于高通量筛选测定以识别具有所需生物活性的化合物。 它在合成利多卡因(一种局部麻醉剂)中的作用突出了它在开发药理学药物中的重要性 .
有机合成
有机合成: 它被用作复杂有机分子的中间体。 其反应性乙酰基允许进一步官能化,使其成为合成多种有机化合物的通用前体,包括杂环化合物,这些化合物在许多药物中普遍存在 .
分析化学
最后,在分析化学中,该化合物可以用作色谱分析中的标准品或参考物质。 它定义明确的结构和特性使其可用于方法开发和分析仪器的校准,以确保准确和精确的测量 .
属性
IUPAC Name |
1-[5-(2-chloroacetyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-13(17)15-6-5-9-7-10(12(16)8-14)3-4-11(9)15/h3-4,7H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDVMPXBKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
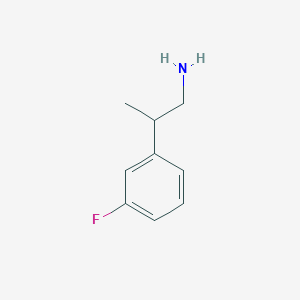
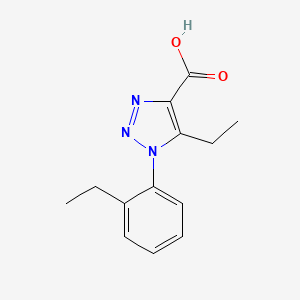
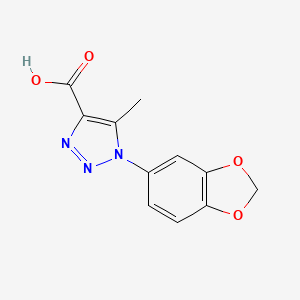
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
